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Compound of Interest

Compound Name: (3S,5S,6R)-Navtemadiin

Cat. No.: B15585117

Navtemadlin (also known as KRT-232 and formerly AMG-232) is an investigational, orally
bioavailable, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)
protein.[1][2][3] By disrupting the interaction between MDM2 and the tumor suppressor protein
p53, navtemadlin aims to restore p53's function, thereby inducing cell cycle arrest and
apoptosis in cancer cells with wild-type TP53.[3][4][5] This document provides a detailed
overview of the pharmacokinetics and bioavailability of oral navtemadlin, intended for
researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

Navtemadlin exhibits predictable pharmacokinetic (PK) properties that support a once-daily,
intermittent dosing schedule.[2] Its absorption, distribution, metabolism, and excretion (ADME)
have been characterized in both preclinical models and human clinical trials.

Absorption and Bioavailability

Following oral administration, navtemadlin is absorbed with a time to maximum plasma
concentration (Tmax) of approximately 2 to 4 hours in humans.[6][7] In preclinical studies with
mice, the absolute bioavailability was determined to be 0.16.[8]

A dedicated clinical study in healthy volunteers was conducted to assess the impact of food on
navtemadlin's bioavailability. The study found that a high-fat meal delayed Tmax by about one
hour but did not have a clinically significant effect on the overall exposure (AUC), suggesting
that navtemadlin can be administered without regard to meals.[7][8][9][10]
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Distribution

Navtemadlin is highly protein-bound (97.5%) and lipophilic.[11] Population pharmacokinetic
models in cancer patients estimated the apparent central volume of distribution to be 62.9 L.
[11][12] In healthy subjects, the median central and peripheral volumes of distribution were
estimated at 159 L and 390 L, respectively.[13]

A critical aspect of navtemadlin's distribution is its limited penetration of the central nervous
system (CNS). Preclinical studies have shown that navtemadlin is a substrate for P-
glycoprotein (P-gp) efflux at the blood-brain barrier, resulting in a very low brain-to-plasma
concentration ratio (Kp_brain = 0.009).[2][8][14] This has been confirmed in human studies,
where therapeutically relevant concentrations were not achieved in the brain tumors of most
glioblastoma patients.[2]

Metabolism and Excretion

Navtemadlin is primarily metabolized to a major circulating acyl glucuronide metabolite,
designated as M1.[7][11] This metabolite has been found to be about five times less
pharmacologically active than the parent drug.[11] The mean metabolite-to-parent AUC ratio
was approximately 0.20 in healthy volunteers and 0.46 in patients with solid tumors.[11]

Urinary excretion of unchanged navtemadlin is negligible, indicating that renal clearance is not
a major route of elimination.[7][8][10] Enterohepatic recirculation of navtemadlin and its M1
metabolite has been observed, which is characterized by a second peak in the plasma
concentration-time profile around 10 hours post-dose.[6]

Elimination

The terminal half-life of navtemadlin in humans is approximately 17 to 19 hours, which supports
a once-daily dosing regimen.[7][11][12] Population PK models have estimated the apparent
oral clearance to be around 24.9 L/h in cancer patients and 36.4 L/h in healthy volunteers.[11]
[12][15][16]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of navtemadlin from
various studies.
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Table 1: Single-Dose Pharmacokinetic Parameters of Oral Navtemadlin in Healthy Subjects (60
mg, Fasted State)

Parameter Mean (CV%) Unit Reference
Cmax 525 (66) ng/mL [8][10]
Tmax (median) 2 hours [8][10]
AUCO-t 3392 (63.3) ng-h/mL [8][10]
Terminal Half-life 18.6 hours [8][10]
Apparent Oral

23.7 L/h [7]
Clearance (CL/F)

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUCO-
t: Area under the plasma concentration-time curve from time 0 to the last measurable
concentration; CV: Coefficient of Variation.

Table 2: Population Pharmacokinetic Parameters of Oral Navtemadlin in Cancer Patients

Parameter Median Value Unit Reference

Apparent Oral

29.4 L/hr [11]
Clearance (CL/F)

Apparent Central

Volume of Distribution  62.9 L [11]
(VclF)
Terminal Half-life 17.1 hours [11]

Table 3: Effect of a High-Fat Meal on Navtemadlin Pharmacokinetics in Healthy Subjects (60
mg Dose)
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Geometric Least Squares
Parameter . Reference
Means Ratio (90% CI)

Cmax 102.7% (87.4-120.6) [7][8][10]

AUCO-t 81.4% (76.2-86.9) [718][10]

Cl: Confidence Interval.

Experimental Protocols
Food-Effect and Formulation Bioequivalence Study in
Healthy Subjects

Objective: To assess the effect of a high-fat meal and a new tablet formulation on the
pharmacokinetics of a single 60 mg oral dose of navtemadlin in healthy subjects.[7][10]

Study Design: This was a single-dose, open-label, four-period crossover study involving 30
healthy adult volunteers.[7][10] Subjects were randomized into three treatment sequences. The
treatments consisted of:

o Treatment A (Reference): A new tablet formulation administered under fasted conditions
(dosed twice).[7][10]

o Treatment B (Test 1): The new tablet formulation administered 30 minutes after the start of a
high-fat, high-calorie breakfast.[7][10]

o Treatment C (Test 2): An old tablet formulation administered under fasted conditions.[7][10]

A washout period of 7 days, which is more than five times the half-life of navtemadlin, was
implemented between each treatment period to prevent carryover effects.[7]

Blood Sampling: Pharmacokinetic blood samples were collected at predefined time points over
a 96-hour period following each dose administration.[7][10]

Bioanalytical Method: Plasma concentrations of navtemadlin and its acyl glucuronide
metabolite (M1) were determined using a validated liquid chromatography-tandem mass
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spectrometry (LC-MS/MS) method.[4][7] The assay had a lower limit of quantification of 1.00
ng/mL.[7]

Population Pharmacokinetic Analysis in Cancer Patients

Objective: To characterize the population pharmacokinetics of navtemadlin in patients with
various types of cancer.

Study Population: The analysis included data from 141 patients with advanced solid tumors,
multiple myeloma, or relapsed/refractory acute myeloid leukemia from two Phase 1 studies.[11]
[12]

Pharmacokinetic Model: A two-compartment model with first-order absorption was used to
describe the plasma concentration-time data of navtemadlin.[11][12]

Data Analysis: The population pharmacokinetic analysis was performed using a non-linear
mixed-effects modeling approach. This method allowed for the estimation of typical population
pharmacokinetic parameters and the variability between individuals. The analysis also explored
the influence of various patient characteristics (covariates) such as tumor type, age, sex, and
markers of inflammation on the pharmacokinetics of navtemadlin.[6]

Visualizations
MDM2-p53 Signaling Pathway
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MDM2-p53 signaling pathway and the mechanism of action of navtemadlin.

Experimental Workflow for the Food-Effect Crossover
Study
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Workflow of the four-period crossover food-effect study for navtemadlin.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9306949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9306949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9306949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12402800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12402800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6690199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6690199/
https://pubmed.ncbi.nlm.nih.gov/35172043/
https://pubmed.ncbi.nlm.nih.gov/35172043/
https://pubmed.ncbi.nlm.nih.gov/35172043/
https://www.tandfonline.com/doi/pdf/10.1080/00498254.2022.2114116
https://www.tandfonline.com/doi/full/10.1080/00498254.2022.2114116
https://aacrjournals.org/cancerres/article/70/8_Supplement/SY18-01/567453/Abstract-SY18-01-Targeting-the-p53-MDM2
https://pubmed.ncbi.nlm.nih.gov/40591434/
https://pubmed.ncbi.nlm.nih.gov/40591434/
https://www.researchgate.net/publication/363232302_A_Population_Pharmacokinetic-Pharmacodynamic_Model_of_Navtemadlin_its_Major_Active_Metabolite_M1_and_Serum_Macrophage_Inhibitory_Cykokine-1_MIC-1
https://www.tandfonline.com/doi/abs/10.1080/00498254.2022.2114116
https://www.benchchem.com/product/b15585117#pharmacokinetics-and-bioavailability-of-oral-navtemadlin
https://www.benchchem.com/product/b15585117#pharmacokinetics-and-bioavailability-of-oral-navtemadlin
https://www.benchchem.com/product/b15585117#pharmacokinetics-and-bioavailability-of-oral-navtemadlin
https://www.benchchem.com/product/b15585117#pharmacokinetics-and-bioavailability-of-oral-navtemadlin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15585117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

